Cas no 161957-57-9 (1-(2-chloro-3-fluorophenyl)ethan-1-one)
1-(2-chloro-3-fluorophenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Chloro-3-fluorophenyl)ethanone
- 2'-Chloro-3'-fluoroacetophenone
- Methyl4-(benzo[1,3]dioxol-5-yl-carboxymethoxy)-3-propylbenzoate
- Ethanone, 1-(2-chloro-3-fluorophenyl)-
- 1-(2-Chloro-3-fluorophenyl)ethan-1-one
- YLXXXDDQBMAZKT-UHFFFAOYSA-N
- CL8639
- AS01143
- AB0034063
- X8155
- ST24020999
- 1-(2-chloro-3-fluorophenyl)ethan-1-one
-
- MDL: MFCD13194221
- Inchi: 1S/C8H6ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3
- InChI Key: YLXXXDDQBMAZKT-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C(C)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Topological Polar Surface Area: 17.1
Experimental Properties
- Density: 1.258
- Boiling Point: 205 ºC
- Flash Point: 78 ºC
1-(2-chloro-3-fluorophenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE069-5g |
1-(2-chloro-3-fluorophenyl)ethan-1-one |
161957-57-9 | 97+% | 5g |
596.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE069-250mg |
1-(2-chloro-3-fluorophenyl)ethan-1-one |
161957-57-9 | 97+% | 250mg |
73CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE069-1g |
1-(2-chloro-3-fluorophenyl)ethan-1-one |
161957-57-9 | 97+% | 1g |
135.0CNY | 2021-07-12 | |
| Chemenu | CM249968-5g |
1-(2-Chloro-3-fluorophenyl)ethanone |
161957-57-9 | 95+% | 5g |
$161 | 2021-06-16 | |
| Chemenu | CM249968-10g |
1-(2-Chloro-3-fluorophenyl)ethanone |
161957-57-9 | 95+% | 10g |
$274 | 2021-06-16 | |
| Chemenu | CM249968-25g |
1-(2-Chloro-3-fluorophenyl)ethanone |
161957-57-9 | 95+% | 25g |
$518 | 2021-06-16 | |
| Chemenu | CM249968-5g |
1-(2-Chloro-3-fluorophenyl)ethanone |
161957-57-9 | 95+% | 5g |
$161 | 2022-06-12 | |
| Chemenu | CM249968-10g |
1-(2-Chloro-3-fluorophenyl)ethanone |
161957-57-9 | 95+% | 10g |
$274 | 2022-06-12 | |
| Chemenu | CM249968-25g |
1-(2-Chloro-3-fluorophenyl)ethanone |
161957-57-9 | 95+% | 25g |
$518 | 2022-06-12 | |
| Apollo Scientific | PC408052-1g |
2'-Chloro-3'-fluoroacetophenone |
161957-57-9 | 97% | 1g |
£20.00 | 2025-02-21 |
1-(2-chloro-3-fluorophenyl)ethan-1-one Suppliers
1-(2-chloro-3-fluorophenyl)ethan-1-one Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 1-(2-chloro-3-fluorophenyl)ethan-1-one
Professional Introduction to 1-(2-chloro-3-fluorophenyl)ethan-1-one (CAS No. 161957-57-9)
1-(2-chloro-3-fluorophenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 161957-57-9, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its chloro and fluoro substituents on a phenyl ring coupled with an acetyl group, exhibits unique structural and electronic properties that make it a valuable scaffold for the development of novel bioactive molecules.
The structural motif of 1-(2-chloro-3-fluorophenyl)ethan-1-one positions it as a promising candidate for further derivatization and exploration in drug discovery programs. The presence of both electron-withdrawing (chloro) and electron-donating (fluoro) groups on the aromatic ring creates a delicate balance of reactivity, enabling diverse functionalization strategies. This balance is particularly intriguing for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic profiles of their leads.
In recent years, the pharmaceutical industry has increasingly focused on fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacological activity compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into drug molecules has been well-documented to improve their bioavailability and duration of action. For instance, fluoroaromatics are frequently employed in antiviral, anticancer, and anti-inflammatory agents, underscoring the therapeutic potential of fluorine-containing structures.
1-(2-chloro-3-fluorophenyl)ethan-1-one can serve as a versatile building block for synthesizing more complex molecules. Its reactive ketone group allows for condensation reactions with various nucleophiles, such as amines and hydrazines, leading to amides or hydrazones. These intermediates can then be further functionalized to generate libraries of compounds for high-throughput screening (HTS). Additionally, the chloro-substituted phenyl ring provides opportunities for further cross-coupling reactions, including Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many drugs.
One of the most compelling aspects of 1-(2-chloro-3-fluorophenyl)ethan-1-one is its potential application in the development of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular signaling pathways and are frequently targeted in oncology and immunology research. The combination of a fluorinated aromatic ring with an acetyl group offers a scaffold that can be optimized for selective kinase inhibition. Recent studies have demonstrated that fluorinated aromatic ketones can act as potent inhibitors by modulating the active site or allosteric pockets of kinases, thereby disrupting aberrant signaling pathways associated with diseases such as cancer.
The influence of substituents like chloro and fluoro on electronic properties has been extensively studied in computational chemistry. DFT (Density Functional Theory) calculations have shown that these groups can significantly alter the HOMO-LUMO gap and charge distribution across the molecule. Such insights are crucial for rational drug design, as they help predict binding affinities and metabolic stability. For 1-(2-chloro-3-fluorophenyl)ethan-1-one, these computational studies suggest that the electron-withdrawing nature of chlorine enhances electrophilicity at the carbonyl carbon, while fluorine's resonance effects stabilize adjacent positive charges on the aromatic ring.
Moreover, 1-(2-chloro-3-fluorophenyl)ethan-1-one has been explored in the context of developing antimicrobial agents. The growing threat of antibiotic-resistant pathogens necessitates innovative approaches to combat infections. Fluorinated compounds have shown promise in this area due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary investigations suggest that derivatives of 1-(2-chloro-3-fluorophenyl)ethan-1-one may exhibit inhibitory activity against certain bacterial strains by targeting enzymes involved in cell membrane integrity or DNA replication.
The synthesis of 1-(2-chloro-3-fluorophenyl)ethan-1-one typically involves multi-step organic transformations starting from commercially available precursors such as 2-chloro-3-fluorobenzaldehyde or 2-chloro-3-fluorobenzoyl chloride. Key steps often include Friedel-Crafts acylation followed by reduction or condensation reactions to introduce the acetyl group at the desired position. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have improved both efficiency and scalability in producing this compound.
In conclusion, 1-(2-chloro-3-fluorophenyl)ethan-1-one (CAS No. 161957-57-9) represents a structurally intriguing compound with broad applicability in pharmaceutical research. Its unique combination of substituents makes it an attractive scaffold for designing novel therapeutics targeting various diseases. As research continues to uncover new biological activities and synthetic strategies, compounds like this will undoubtedly play a pivotal role in advancing drug discovery efforts worldwide.
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